rac-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine is a morpholine derivative characterized by the presence of a trifluoromethyl group and a methyl group on the morpholine ring. This compound has garnered attention in various fields due to its unique structural features and potential applications in chemistry and biology. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 169.1 g/mol. The compound's CAS number is 2307777-84-8, indicating its unique identification in chemical databases.
This compound falls under the category of morpholine derivatives, which are cyclic amines with a six-membered ring containing one nitrogen atom. Morpholines are known for their versatility in organic synthesis and biological activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and stability.
The synthesis of rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine typically involves several key steps:
In industrial applications, large-scale synthesis may employ advanced techniques such as high-purity starting materials and efficient catalysts to optimize yield. Reaction monitoring techniques are also crucial for maintaining product quality during synthesis .
The molecular structure of rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine features:
rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine can undergo various chemical transformations:
These reactions highlight the compound’s versatility as a building block in organic synthesis .
The mechanism of action for rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine is largely attributed to its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. This property allows it to modulate enzyme or receptor activity, potentially leading to various biological effects .
The compound's properties make it suitable for various applications in research and industry .
rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine has several notable applications:
Morpholine (1-oxa-4-azacyclohexane), first commercialized in the United States in 1935, has evolved from an industrial solvent to a privileged scaffold in medicinal chemistry. By 2003, over 100 marketed drugs incorporated the morpholine ring, spanning therapeutic areas from oncology to central nervous system disorders [1] [6]. The ring's versatility stems from its balanced physicochemical properties: the nitrogen atom provides mild basicity (pKa ~8.36 for conjugate acid), while the oxygen atom enhances aqueous solubility of lipophilic scaffolds [4] [9].
Early applications exploited morpholine's structural simplicity for synthetic accessibility. Notable milestones include:
The morpholine ring serves three primary roles in drug design:
Table 1: Clinically Impactful Morpholine-Containing Drugs
Drug (Approval Year) | Therapeutic Class | Role of Morpholine |
---|---|---|
Reboxetine (1997) | Antidepressant (NRI) | Stereochemical scaffold for norepinephrine reuptake inhibition |
Finafloxacin (2014) | Antibacterial (Quinolone) | Solubility enhancement & bacterial topoisomerase binding |
Levofloxacin (1996) | Broad-spectrum antibiotic | Chirality element & DNA gyrase interaction |
Amorolfine (1980s) | Antifungal | Ergosterol biosynthesis inhibition |
The stereochemistry of morpholine derivatives critically determines their biological activity and target selectivity. The (2R,3R) configuration of 2-methyl-3-(trifluoromethyl)morpholine exemplifies how stereocenters influence:
Comparative studies of trifluoromethylmorpholine stereoisomers reveal dramatic property divergences:
Table 2: Stereochemical Impact on Morpholine Properties
Stereoisomer | pKa | logD (pH 7.4) | CLint (μL/min/mg protein) | Primary Metabolic Pathway |
---|---|---|---|---|
(2R,3R) | 7.2 | 1.05 | 12 | Morpholine ring oxidation |
(2S,3S) | 7.8 | 1.35 | 28 | N-Dealkylation |
(2R,3S) | 6.9 | 0.82 | 45 | Glucuronidation |
Crystallographic analyses demonstrate that (2R,3R)-configured morpholines adopt chair conformations where the trifluoromethyl group occupies equatorial positions, minimizing steric strain and optimizing hydrophobic pocket engagement in enzymes like PI3Kγ [9]. This stereospecificity underpins the pharmacodynamic superiority of specific enantiomers in kinase inhibition.
The strategic incorporation of trifluoromethyl (CF₃) and methyl groups at C2/C3 positions creates synergistic effects that enhance drug-like properties:
Trifluoromethyl Impact:
Methyl Group Contributions:
Table 3: Substituent Effects on Morpholine Properties
Derivative | logD | pKa | Solubility (mg/mL) | Microsomal Stability (% remaining) |
---|---|---|---|---|
Morpholine | -0.2 | 8.36 | >100 | 15% |
2-Methylmorpholine | 0.3 | 8.05 | 87 | 42% |
3-Trifluoromethylmorpholine | 1.1 | 7.30 | 23 | 68% |
2-Methyl-3-trifluoromethylmorpholine | 1.4 | 7.02 | 18 | 85% |
Synthetic access to (2R,3R)-2-methyl-3-trifluoromethylmorpholine remains challenging. Current approaches include:
These building blocks enable structure-activity relationship (SAR) studies across therapeutic targets:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1